molecular formula C16H14ClN3S B14375599 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole CAS No. 89440-82-4

1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole

Cat. No.: B14375599
CAS No.: 89440-82-4
M. Wt: 315.8 g/mol
InChI Key: AFZZWZWEKYEDSE-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole typically involves the reaction of 4-chlorobenzyl chloride with phenylthiourea under basic conditions to form the intermediate 1-(4-chlorophenyl)-2-phenylsulfanyl-ethylamine. This intermediate is then cyclized with hydrazine hydrate to yield the final triazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a similar triazole ring structure.

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a triazole ring.

Uniqueness

1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole is unique due to the presence of both the 4-chlorophenyl and phenylsulfanyl groups, which can impart distinct chemical and biological properties compared to other triazole derivatives .

Properties

CAS No.

89440-82-4

Molecular Formula

C16H14ClN3S

Molecular Weight

315.8 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-1-phenylsulfanylethyl]-1,2,4-triazole

InChI

InChI=1S/C16H14ClN3S/c17-14-8-6-13(7-9-14)10-16(20-12-18-11-19-20)21-15-4-2-1-3-5-15/h1-9,11-12,16H,10H2

InChI Key

AFZZWZWEKYEDSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(CC2=CC=C(C=C2)Cl)N3C=NC=N3

Origin of Product

United States

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